(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride
Overview
Description
(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride, also known as CPBM, is a chemical compound that has been widely studied for its potential therapeutic applications. CPBM is a benzofuran derivative that has been shown to have various biochemical and physiological effects, making it an interesting candidate for further research.
Scientific Research Applications
- Researchers have explored the potential of benzofuran derivatives, including this compound, as anticancer agents. Some substituted benzofurans have shown significant cell growth inhibitory effects against various cancer cell lines . Further investigation into its mechanism of action and efficacy is warranted.
- Benzofuran-containing natural products have been isolated and characterized. Their complex structures often include at least one benzofuran moiety. Synthetic organic chemists have focused on the total synthesis of these compounds, aiming to understand their biological potencies and develop efficient synthetic approaches .
- A benzene-sulfonamide-based benzofuran derivative was designed to inhibit the HIF-1 pathway, which plays a role in tumor protein (p53) regulation. This compound represents a potential therapeutic target for cancer treatment .
- While specific studies on this compound’s antimicrobial activity are scarce, benzofuran derivatives have been investigated for their potential as antimicrobial agents. Further research could explore its effectiveness against bacterial and fungal pathogens .
- Benzofuran derivatives have been studied for their neuroprotective properties. Investigating the impact of this compound on neuronal health and its potential in neurodegenerative disease models could be valuable .
- Researchers interested in sustainable and environmentally friendly synthetic methods may explore the use of this compound in green chemistry approaches. Its reactivity and compatibility with eco-friendly conditions could be investigated .
Anticancer Activity
Total Synthesis of Natural Products
Hypoxia-Inducible Factor (HIF-1) Inhibition
Antimicrobial Properties
Neuroprotective Effects
Green Synthetic Organic Chemistry
Mechanism of Action
Target of Action
Similar compounds with indole and benzofuran scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Related compounds have shown a range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
properties
IUPAC Name |
(5-chloro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO.ClH/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10;/h1-8H,9,17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJRIKAHEMSCNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-3-phenyl-1-benzofuran-2-yl)methanamine hydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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